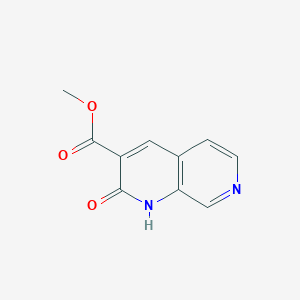

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Übersicht

Beschreibung

“Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” is a chemical compound with the formula C10H8N2O3 . It is used in scientific research and exhibits diverse applications, including drug development and organic synthesis.

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” belongs to, has been a subject of considerable interest. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate” has a molecular weight of 204.18 . It has several physicochemical properties such as a high GI absorption, low skin permeation, and a consensus Log Po/w of 1.18 .Wissenschaftliche Forschungsanwendungen

Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives have been highlighted for their wide range of biological properties. These compounds demonstrate antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The extensive spectrum of activities positions these compounds as versatile scaffolds in pharmaceutical research, providing a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Madaan et al., 2015).

Chemical Modification and Functionalization

The chemical modification of such compounds through processes like hydroxylation and carboxylation modifies the hydrophobicity of alkyl moieties in drug molecules, influencing their pharmacological activity. This modification process is crucial for developing metabolites with retained or enhanced activity, illustrating the compound's role in drug development and synthesis. The presence of functional groups like hydroxyl and carboxyl in these derivatives offers a versatile platform for further modification, enabling the synthesis of various pharmaceuticals with potential therapeutic applications (El-Haj & Ahmed, 2020).

Application in Drug Synthesis

Levulinic acid, a compound related by functional group similarity to Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, underscores the utility of such compounds in drug synthesis. Its use in cancer treatment, medical materials, and as a precursor or intermediary in synthesizing various drugs highlights the potential of naphthyridine derivatives in pharmaceutical applications. This demonstrates the versatility and significance of these compounds in developing new therapeutic agents and advancing drug synthesis technologies (Zhang et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The development of methods for the synthesis of 1,8-naphthyridines, including “Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate”, has been of considerable interest to the synthetic community. This includes attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .

Eigenschaften

IUPAC Name |

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMIAKGHPSCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NC=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676354 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate | |

CAS RN |

1124194-67-7 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)

![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)

![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)

![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)

![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)